MTEP hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MTEP hydrochloride is a potent, selective, and non-competitive mGlu5 antagonist . It is brain penetrant and shows antidepressant and anxiolytic-like effects . It is soluble in water .

Synthesis Analysis

An improved medium-scale synthesis of MTEP, a selective and potent metabotropic glutamate subtype 5 (mGlu5) antagonist, has allowed thorough characterization of the crystal structures of the free base and the previously unreported hydrochloride (MTEP.HCl) .

Molecular Structure Analysis

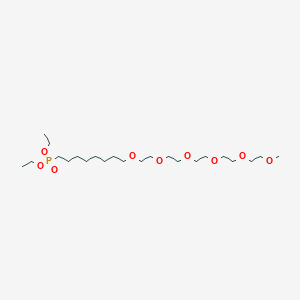

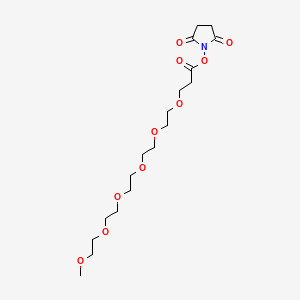

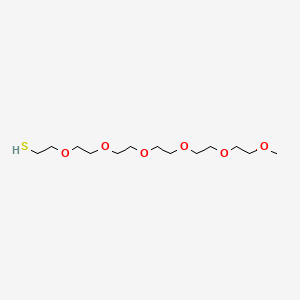

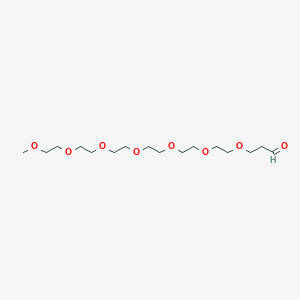

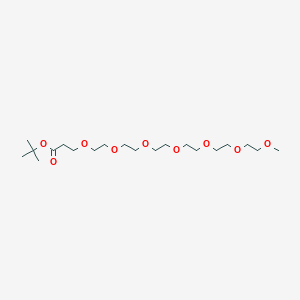

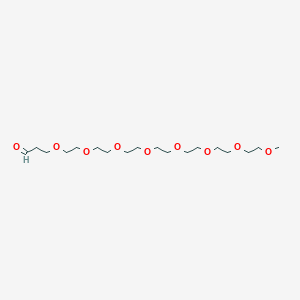

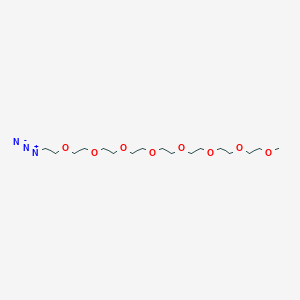

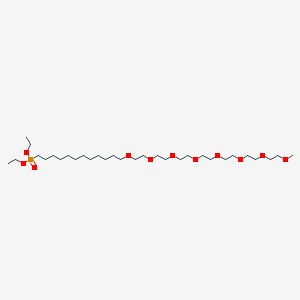

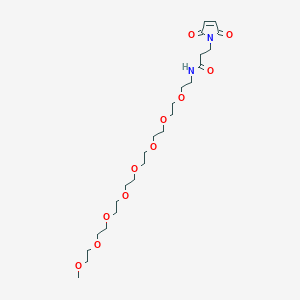

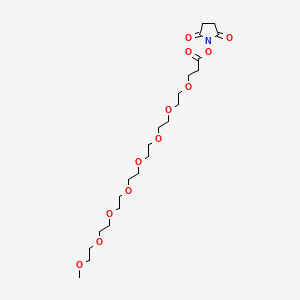

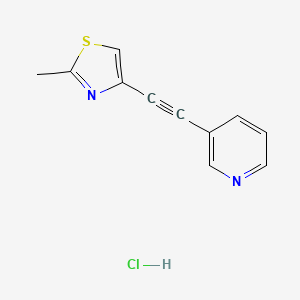

MTEP hydrochloride has a molecular formula of C11H9ClN2S . The molecular weight is 236.72 g/mol . The InChI is 1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H . The canonical SMILES is CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl .

Applications De Recherche Scientifique

mGluR5 Antagonist

MTEP hydrochloride is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5) . mGluR5 is excitatory and mainly localized at the edge of axo-spinous and axodendritic synaptic junctions .

Neuroscience Research

MTEP is a featured product for neuroscience research . It’s used in various studies to understand the role of mGluR5 in the nervous system .

Antidepressant Effects

MTEP has been shown to produce antidepressant effects in several rodent models of depression . This suggests potential applications in the treatment of mood disorders .

Neuroprotection

MTEP demonstrates neuroprotective potential by preventing excitotoxic neuronal damage . This could be beneficial in conditions like stroke or neurodegenerative diseases where neuronal damage is a key factor .

Anxiolytic Compound

MTEP has been found to be five times stronger than MPEP as an anxiolytic compound . This suggests its potential use in the treatment of anxiety disorders .

Antiparkinsonian Effects

MTEP has been shown to produce antiparkinsonian-like effects in rats . This suggests its potential use in the treatment of Parkinson’s disease .

Muscle Rigidity

MTEP has been found to decrease haloperidol-induced muscle rigidity in rats . This suggests its potential use in the treatment of conditions characterized by muscle rigidity .

Catalepsy

MTEP has been found to inhibit haloperidol-induced catalepsy . This suggests its potential use in the treatment of conditions characterized by catalepsy .

Safety And Hazards

Propriétés

IUPAC Name |

2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIOJDKGCWAHLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662767 |

Source

|

| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MTEP hydrochloride | |

CAS RN |

1186195-60-7 |

Source

|

| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MTEP hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW4B4S8XAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: The study investigates glutamate signaling in brain microvascular endothelial cells. How does MTEP hydrochloride help elucidate the role of specific glutamate receptors in this context?

A1: MTEP hydrochloride is a highly selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) []. By using MTEP hydrochloride, researchers can effectively block the activity of mGluR5 in the endothelial cells. This allows them to isolate and study the specific contributions of mGluR5 to glutamate-induced intracellular calcium (Ca2+) signaling and nitric oxide (NO) release, as opposed to the effects mediated by other glutamate receptor subtypes like mGluR1. Observing the effects of MTEP hydrochloride treatment on these signaling pathways helps researchers understand the specific roles of mGluR5 in regulating vascular tone and blood-brain barrier function.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.